LSD1 Inhibition: The 6-yl Isomer Engages Lysine-Specific Demethylase 1A, a Target Not Hit by the 2-yl Analog
N-(benzo[d]thiazol-6-yl)-5-chlorothiophene-2-carboxamide inhibits human recombinant LSD1 with an IC50 of 10,000 nM (10 μM), as measured via Amplex Red-based H₂O₂ detection assay . In contrast, the direct 2-yl positional isomer N-(1,3-benzothiazol-2-yl)-5-chlorothiophene-2-carboxamide has no reported LSD1 inhibitory activity in the curated BindingDB/ChEMBL datasets, indicating a stark selectivity divergence driven solely by the position of the amide linkage on the benzothiazole core.
| Evidence Dimension | Inhibition of human recombinant LSD1 (lysine-specific demethylase 1A) |
|---|---|
| Target Compound Data | IC50 = 1.00E+4 nM (10 μM) |
| Comparator Or Baseline | N-(1,3-benzothiazol-2-yl)-5-chlorothiophene-2-carboxamide: No LSD1 inhibition data reported in BindingDB or ChEMBL |
| Quantified Difference | Target compound shows measurable LSD1 inhibition (IC50 = 10 μM); comparator shows no detectable activity in curated databases |
| Conditions | Human recombinant LSD1, Amplex Red reagent, methylated peptide substrate, 30 min incubation |
Why This Matters
For epigenetic drug discovery programs targeting LSD1, the 6-yl regioisomer provides a validated chemical probe starting point, whereas the 2-yl analog is inert against this target, making blind substitution detrimental to screening campaigns.
- [1] BindingDB. BDBM50067587 (CHEMBL3402055). Affinity data for LSD1 inhibition. IC50 = 1.00E+4 nM. Assay: Inhibition of human recombinant LSD1 assessed as effect on H2O2 production using Amplex red reagent and methylated peptide substrate. View Source
